N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
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Overview
Description
“N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring and a pyridine ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced to the isoxazole moiety.
Formation of the acetamide linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the isoxazole ring under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” would depend on its specific biological target. Generally, compounds with isoxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Known for their anti-inflammatory and antimicrobial properties.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The unique combination of isoxazole and pyridine rings in “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-6-10(15-17-9)7-14-12(16)8-18-11-2-4-13-5-3-11/h2-6H,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNWHHUAADUPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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